RNPA1000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMDUBFZYCGMI-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Science: A Technical Guide to the IRE1α Pathway and its Inhibitors
A note to our audience: Initial research into RNPA1000 as an inhibitor of the IRE1α pathway has revealed a significant discrepancy in available data. The preponderance of scientific literature identifies this compound as a potent inhibitor of bacterial Ribonuclease P (RnpA), an enzyme crucial for RNA processing in bacteria, and not the human IRE1α protein. This document will first clarify the established role of this compound and then provide an in-depth technical guide to the IRE1α pathway and its recognized inhibitors, which appears to be the core scientific interest.
Part 1: The True Identity of this compound - An RnpA Inhibitor
This compound is an antibiotic compound that demonstrates potent inhibitory activity against RnpA, a key enzyme in bacterial RNA metabolism.[1] It interferes with RnpA-mediated cellular RNA degradation and the maturation of transfer RNA (tRNA).[1] This activity confers broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, including staphylococcal species.[1]
Quantitative Data for this compound as an RnpA Inhibitor
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC50 (tRNA maturation) | 175 µM | Staphylococcus aureus RnpA | [1] |
| IC50 (RNA degradation) | 100-125 µM | Staphylococcus aureus RnpA | [2] |
| Minimum Inhibitory Concentration (MIC) | 26 µg/ml | S. aureus UAMS-1 | [3] |
| Minimum Inhibitory Concentration (MIC) | 23 µg/ml | S. aureus USA300-0114 (MRSA) | [3] |
Note: The claim of this compound as an IRE1α inhibitor appears to originate from a single, uncited commercial vendor source and is not supported by peer-reviewed scientific literature.[4]
Part 2: An In-Depth Technical Guide to the IRE1α Pathway
The Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6][7] As a bifunctional enzyme, IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, allowing it to act as a key regulator of cell fate under ER stress.[7]
The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates two primary downstream signaling cascades:
-
XBP1 mRNA Splicing: The activated IRE1α RNase unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[7][8] This results in a frameshift, producing the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cell survival and adaptation.[8]
-
Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER.[7] This process, known as RIDD, is thought to reduce the protein load on the ER but can also contribute to apoptosis if the stress is irremediable.
Caption: The IRE1α signaling pathway under ER stress.
Therapeutic Potential and Known Inhibitors of IRE1α
The dual role of IRE1α in promoting both cell survival and apoptosis makes it a compelling therapeutic target in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] Inhibition of the IRE1α pathway can be achieved by targeting either its kinase or RNase activity.
| Inhibitor | Type | Target Domain | IC50 | Assay/Cell Line | Reference |
| KIRA6 | Kinase Inhibiting RNase Attenuator (KIRA) | Kinase | 0.6 µM (RNase activity) | In vitro | [8] |
| KIRA8 | Kinase Inhibiting RNase Attenuator (KIRA) | Kinase | 5.9 nM (RNase activity) | In vitro | [5] |
| STF-083010 | RNase Inhibitor | RNase | 25 µM (XBP1 splicing) | In vitro | [9] |
| APY29 | Kinase Inhibitor / RNase Activator | Kinase | 280 nM (autophosphorylation) | In vitro | [10] |
| MKC-8866 | RNase Inhibitor | RNase | 0.29 µM | In vitro (human) | [6] |
| Toxoflavin | RNase Inhibitor | RNase | 0.226 µM | In vitro | [11] |
Experimental Protocols for Studying IRE1α Inhibition
This assay measures the direct inhibition of the IRE1α RNase domain.
Principle: A short RNA oligonucleotide substrate containing the XBP1 splice sites is labeled with a fluorescent reporter (e.g., FAM) on one end and a quencher (e.g., BHQ) on the other. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by IRE1α, the reporter and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Recombinant human IRE1α cytoplasmic domain is pre-incubated with the test compound (e.g., this compound or a known inhibitor) in assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2) for 15-30 minutes at room temperature.
-
The FRET-labeled XBP1 RNA substrate is added to initiate the reaction.
-
Fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM).
-
The rate of increase in fluorescence is proportional to the RNase activity.
-
IC50 values are calculated by plotting the initial reaction rates against a range of inhibitor concentrations.
Caption: Workflow for an in vitro FRET-based IRE1α RNase assay.
This assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 splicing in a cellular context.
Principle: Upon ER stress, IRE1α splices a 26-nucleotide intron from XBP1 mRNA. This size difference can be detected by reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the splice site.
Protocol:
-
Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) to sub-confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce ER stress using an agent such as tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) for 4-6 hours in the continued presence of the inhibitor.
-
Harvest cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers flanking the 26-nucleotide intron.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. Unspliced XBP1 (XBP1u) will appear as a larger band, while spliced XBP1 (XBP1s) will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Caption: Workflow for a cellular XBP1 splicing assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS 359600-10-5 [dcchemicals.com]
- 3. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies | Semantic Scholar [semanticscholar.org]
- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Guide to Core RNA-Binding Proteins in the Stress Response
A Note on RNPA1000: Initial searches for "this compound" in the context of a protein involved in the cellular stress response did not yield relevant findings. The designation "this compound" corresponds to a chemical compound, a potent inhibitor of the IRE1α pathway, which is a critical component of the unfolded protein response (UPR).[1] This guide will therefore focus on well-characterized core RNA-binding proteins (RBPs) that are central to the cellular stress response, a topic that aligns with the user's core interest in the molecular mechanisms governing cellular homeostasis under stress.
Introduction: The Dynamic Landscape of the Cellular Stress Response
Eukaryotic cells are constantly challenged by a variety of environmental and physiological stressors, including oxidative stress, thermal shock, and viral infections. To survive, cells have evolved intricate and robust signaling networks that constitute the cellular stress response. A hallmark of this response is the dramatic reprogramming of gene expression, which involves a significant post-transcriptional regulatory layer. Central to this regulation are RNA-binding proteins (RBPs) that dynamically associate with messenger RNAs (mRNAs) to control their translation, stability, and localization.
A key manifestation of the cellular stress response is the formation of cytoplasmic, non-membranous organelles known as stress granules (SGs). SGs are dynamic condensates of untranslated mRNAs and a multitude of RBPs, and they are believed to play a crucial role in protecting transcripts from degradation and facilitating a rapid resumption of translation upon stress resolution.[2][3][4] This guide will delve into the roles of key RBPs in the cellular stress response, with a focus on their involvement in SG formation and function, supported by experimental data and protocols.
Core RNA-Binding Proteins in Stress Granule Assembly and Function
While the proteome of stress granules is complex and dynamic, a few core RBPs have been identified as essential for their formation and function. This section will focus on two such proteins: Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and Ras-GTPase-activating protein-binding protein 1 (G3BP1).
hnRNP A1: A Multifaceted Regulator of RNA Metabolism Under Stress
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RBP with diverse roles in RNA metabolism, including pre-mRNA splicing, mRNA transport, and translation.[5][6] Under cellular stress, hnRNP A1 undergoes significant changes in its phosphorylation status and subcellular localization, highlighting its role in the stress response.
Upon stress induction, hnRNP A1 accumulates in the cytoplasm and localizes to stress granules. This relocalization is a regulated process, often mediated by stress-activated protein kinase pathways. The recruitment of hnRNP A1 to SGs is thought to be crucial for the sequestration of specific mRNAs, thereby modulating their translation and stability. Dysregulation of hnRNP A1 function has been implicated in the pathogenesis of several neurodegenerative diseases, where chronic cellular stress is a contributing factor.[5][6]
G3BP1: A Master Regulator of Stress Granule Nucleation
G3BP1 is a key protein in the assembly of stress granules and is often considered a bona fide marker for these structures. It acts as a central hub, interacting with a multitude of other RBPs and RNA molecules to initiate the liquid-liquid phase separation that drives SG formation. The interaction of G3BP1 with other proteins, such as Caprin-1, is crucial for the condensation of ribonucleoprotein complexes into SGs.
Depletion of G3BP1 has been shown to impair the formation of stress granules in response to various stressors, underscoring its essential role in this process. Furthermore, G3BP1 is involved in the functional interaction between stress granules and another type of RNA granule called processing bodies (PBs), which are sites of mRNA decay. This interplay between SGs and PBs, mediated by G3BP1, is critical for determining the fate of mRNAs under stress.
Quantitative Data on RBP Dynamics in the Stress Response
The following tables summarize quantitative data from studies on the role of G3BP1 in stress granule formation and its interaction with other proteins.
| Condition | Number of G3BP1-Interacting Proteins Identified | Key Interacting Pathways | Reference |
| Unstressed HeLa Cells | 1543 (with Caprin-1) | Ribosome, Spliceosome, RNA transport | [3] |
| Stressed HeLa Cells (Sodium Arsenite) | Not explicitly quantified, but enrichment observed | Ribosome, Spliceosome, RNA transport | [3] |
| Parameter | Control Cells | G3BP1-depleted Cells | Reference |
| Stress Granule Formation (in response to oxidative stress) | Robust formation | Impaired secondary aggregation, smaller SGs | |
| Polyadenylated mRNA preservation (after consecutive stress) | Preserved | Progressive loss |
Experimental Protocols for Studying RBPs in the Cellular Stress Response
Cross-Linking Immunoprecipitation (CLIP) to Identify RBP-RNA Interactions
This protocol is adapted from established methods for studying the direct binding of proteins to RNA in living cells.
Objective: To identify the specific RNA molecules that interact with a target RBP under stress conditions.
Methodology:
-
Cell Culture and Stress Induction: Culture cells to the desired confluency. Induce cellular stress using a specific agent (e.g., 0.5 mM sodium arsenite for 60 minutes to induce oxidative stress).
-
UV Cross-Linking: Wash cells with cold PBS and irradiate with 254 nm UV light at a dose of 400 mJ/cm² to covalently cross-link proteins to interacting RNA molecules.
-
Cell Lysis and Sonication: Lyse the cells in a suitable buffer and sonicate to shear the chromatin.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the target RBP (e.g., anti-G3BP1).
-
RNase Treatment: Partially digest the RNA with RNase to obtain small RNA fragments bound by the RBP.
-
Proteinase K Digestion: Degrade the RBP with Proteinase K to release the cross-linked RNA fragments.
-
RNA Extraction and Sequencing: Extract the RNA fragments and prepare a cDNA library for high-throughput sequencing.
-
Data Analysis: Map the sequencing reads to the genome to identify the binding sites of the RBP.
Immunofluorescence Microscopy for Visualizing RBP Localization to Stress Granules
Objective: To visualize the subcellular localization of a target RBP and its co-localization with stress granule markers.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a stress-inducing agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with primary antibodies against the target RBP and a known stress granule marker (e.g., G3BP1 or TIA-1).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Visualizing the Cellular Stress Response Network
Signaling Pathway Leading to Stress Granule Formation
Caption: Signaling cascade leading to stress granule assembly.
Experimental Workflow for Cross-Linking Immunoprecipitation (CLIP)dot
// Nodes Start [label="Stress-induced Cells", fillcolor="#F1F3F4"]; UV_Crosslink [label="UV Cross-linking (254 nm)", fillcolor="#FBBC05"]; Lysis [label="Cell Lysis & Sonication", fillcolor="#FBBC05"]; IP [label="Immunoprecipitation\n(RBP-specific antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNase [label="Partial RNase Digestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinaseK [label="Proteinase K Digestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNA_Extraction [label="RNA Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="High-Throughput Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Bioinformatic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Identified RBP Binding Sites", fillcolor="#F1F3F4"];
// Edges Start -> UV_Crosslink; UV_Crosslink -> Lysis; Lysis -> IP; IP -> RNase; RNase -> ProteinaseK; ProteinaseK -> RNA_Extraction; RNA_Extraction -> Sequencing; Sequencing -> Analysis; Analysis -> End; }
References
Investigating RNPA1000 in Neurodegenerative Disease Models: An In-depth Technical Guide
Disclaimer: The molecule "RNPA1000" is a hypothetical compound used for illustrative purposes within this technical guide. The data, experimental protocols, and signaling pathways described herein are fictional and intended to serve as a representative example of preclinical research in the field of neurodegenerative diseases for a scientific audience.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1][2] These disorders are characterized by the progressive loss of structure and function of neurons.[3] Despite decades of research, therapeutic options that can halt or reverse the course of these diseases remain elusive.[4][5] A key pathological hallmark in many of these conditions is the misfolding and aggregation of specific proteins, which is thought to trigger a cascade of events including oxidative stress, neuroinflammation, and ultimately, neuronal cell death.[6][7]
This technical guide focuses on the preclinical investigation of this compound, a novel, hypothetical small molecule designed to mitigate the downstream pathological effects of protein aggregation. We will explore its mechanism of action, present key preclinical data from various neurodegenerative disease models, and provide detailed experimental protocols for its evaluation.
Proposed Mechanism of Action of this compound
This compound is hypothesized to act as a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of numerous genes that protect against oxidative stress, a common pathological feature in many neurodegenerative diseases.[8] By reducing oxidative stress and enhancing cellular defense mechanisms, this compound is proposed to protect neurons from the toxic insults associated with protein misfolding and aggregation.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay System |
| Potency | ||
| NRF2 Activation (EC50) | 50 nM | ARE-Luciferase Reporter Assay in SH-SY5Y cells |
| Toxicity | ||
| Cytotoxicity (CC50) | > 10 µM | SH-SY5Y neuroblastoma cells (24h exposure) |
| Hepatotoxicity (CC50) | > 25 µM | HepG2 cells (24h exposure) |
| Selectivity | ||
| Kinase Panel (100 kinases) | No significant off-target inhibition at 1 µM | In vitro radiometric kinase assays |
| GPCR Panel (50 receptors) | No significant off-target activity at 1 µM | In vitro radioligand binding assays |
Table 2: Efficacy of this compound in a Cellular Model of Amyloid-Beta Toxicity (AD Model)
| Parameter | Control (Vehicle) | This compound (100 nM) | % Change | p-value |
| Cell Viability (%) | 52 ± 4 | 85 ± 5 | +63% | <0.001 |
| Reactive Oxygen Species (ROS) Levels (RFU) | 18,500 ± 1,200 | 9,200 ± 800 | -50% | <0.001 |
| Caspase-3 Activity (Fold Change) | 4.2 ± 0.5 | 1.5 ± 0.3 | -64% | <0.001 |
Table 3: Efficacy of this compound in a Transgenic Mouse Model of Huntington's Disease (HD Model)
| Parameter | Vehicle-Treated HD Mice | This compound-Treated HD Mice (10 mg/kg, oral, daily) | % Improvement | p-value |
| Behavioral Outcomes | ||||
| Rotarod Performance (latency to fall, s) | 65 ± 10 | 110 ± 15 | +69% | <0.01 |
| Grip Strength (N) | 0.8 ± 0.1 | 1.2 ± 0.15 | +50% | <0.01 |
| Neuropathological Outcomes | ||||
| Striatal Huntingtin Aggregates (count/mm²) | 450 ± 50 | 220 ± 40 | -51% | <0.001 |
| Striatal Neuronal Loss (%) | 35 ± 5 | 15 ± 4 | -57% | <0.001 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. ARE-Luciferase Reporter Assay for NRF2 Activation
-
Cell Line: SH-SY5Y cells stably transfected with a firefly luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the drug-containing medium and incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
-
2. Amyloid-Beta Toxicity Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 7 days in vitro.
-
Procedure:
-
Pre-treat the primary neurons with this compound (100 nM) or vehicle for 2 hours.
-
Expose the cells to oligomeric amyloid-beta 1-42 (Aβ42) at a final concentration of 5 µM for 24 hours.
-
Cell Viability Assessment: Use the MTT assay to quantify metabolically active cells.
-
ROS Measurement: Incubate the cells with the fluorescent probe DCFDA and measure fluorescence intensity using a plate reader.
-
Caspase-3 Activity: Measure caspase-3 activity using a colorimetric or fluorometric substrate-based assay.
-
3. Evaluation of this compound in the R6/2 Mouse Model of Huntington's Disease
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice exhibit a progressive motor decline and neuropathology similar to human HD.[9]
-
Treatment Paradigm:
-
Begin oral administration of this compound (10 mg/kg) or vehicle daily via gavage at 5 weeks of age.
-
Continue treatment until the study endpoint at 12 weeks of age.
-
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance weekly by measuring the latency of the mice to fall from a rotating rod.
-
Grip Strength Test: Measure forelimb muscle strength using a grip strength meter.
-
-
Neuropathological Analysis:
-
At the study endpoint, perfuse the mice and collect the brains.
-
Perform immunohistochemistry on striatal sections using an antibody against mutant huntingtin (EM48) to quantify protein aggregates.
-
Use Nissl staining to assess neuronal loss in the striatum.
-
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
The preclinical data presented in this guide suggest that the hypothetical molecule this compound shows promise as a therapeutic candidate for neurodegenerative diseases. Its potent activation of the NRF2 pathway, favorable in vitro safety profile, and efficacy in cellular and animal models of AD and HD warrant further investigation.
Future studies should aim to:
-
Conduct comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
-
Evaluate the efficacy of this compound in other neurodegenerative disease models, such as those for Parkinson's disease and ALS.
-
Perform long-term safety and toxicology studies in multiple species to support an Investigational New Drug (IND) application.
-
Identify and validate biomarkers to track the engagement of the NRF2 pathway and the therapeutic response to this compound in clinical trials.
The development of novel therapeutics like the hypothetical this compound, which target fundamental pathological mechanisms such as oxidative stress, represents a hopeful strategy in the ongoing effort to combat neurodegenerative diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Amyotrophic Lateral Sclerosis: Insights and New Prospects in Disease Pathophysiology, Biomarkers and Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parkinson's disease - Treatment - NHS [nhs.uk]
- 5. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms, models and biomarkers in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of neurodegeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Oxidative Stress Mechanisms to Treat Alzheimer's and Parkinson's Disease: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA interference improves motor and neuropathological abnormalities in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RNPA1000 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a versatile small molecule with a dual mechanism of action, making it a valuable tool for distinct areas of biomedical research. Primarily, it functions as a potent inhibitor of the IRE1α (Inositol-requiring enzyme 1 alpha) signaling pathway, a key branch of the Unfolded Protein Response (UPR). This activity allows for the investigation of cellular stress responses implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Additionally, this compound exhibits antimicrobial properties by targeting Ribonuclease P (RNase P) in Staphylococcus aureus, an essential enzyme for bacterial RNA processing. This makes it a significant compound for research in antibacterial drug discovery. These application notes provide detailed protocols for utilizing this compound in a laboratory setting for both of its primary functions.
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity as both an IRE1α inhibitor and an antimicrobial agent.
| Parameter | Value | Target | Reference |
| IC₅₀ (IRE1α Inhibition) | Data not available in searched literature. Related IRE1α inhibitors show IC₅₀ values in the nanomolar to low micromolar range. | IRE1α RNase activity | [1][2] |
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC₅₀ (RNA Degradation) | 100-125 µM | Staphylococcus aureus RnpA | [3] |
| IC₅₀ (tRNA Maturation) | 175 µM | Staphylococcus aureus RNase P | |
| MIC (UAMS-1) | 26 µg/mL | Staphylococcus aureus (UAMS-1 strain) | [3] |
| MIC (USA300-0114) | 23 µg/mL | Staphylococcus aureus (USA300-0114 strain) | [3] |
Table 2: Quantitative data for this compound as an antimicrobial agent against Staphylococcus aureus. IC₅₀ values indicate the concentration required to inhibit 50% of the enzyme's activity. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible growth of the bacteria.
Experimental Protocols
I. This compound as an IRE1α Pathway Inhibitor
This section provides protocols for studying the effect of this compound on the IRE1α signaling pathway in mammalian cells.
A. Protocol for Inducing Endoplasmic Reticulum (ER) Stress
To study the inhibitory effect of this compound on IRE1α, it is essential to first induce ER stress. Tunicamycin and thapsigargin (B1683126) are commonly used inducers.[4][5]
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Pre-treatment with this compound: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your cell line. Incubate for 1-2 hours.
-
ER Stress Induction: Add the ER stress inducer to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the optimal time point for observing the desired effects.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, RT-PCR).
B. Protocol for Western Blot Analysis of UPR Markers
This protocol allows for the detection of key proteins in the IRE1α pathway to assess the effect of this compound.
Materials:
-
Cell lysates from the ER stress induction experiment
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-IRE1α (Ser724)
-
Anti-IRE1α (total)
-
Anti-XBP1s
-
Anti-ATF6 (full-length and cleaved forms)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the levels of p-IRE1α and XBP1s in this compound-treated cells compared to the ER stress-induced control would indicate successful inhibition of the IRE1α pathway.
II. This compound as an Antimicrobial Agent against Staphylococcus aureus
This section provides protocols for evaluating the antimicrobial activity of this compound against S. aureus.
A. Protocol for S. aureus RnpA Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the RNA degradation activity of S. aureus RnpA.[6][7]
Materials:
-
Purified S. aureus RnpA enzyme
-
RNA substrate (e.g., total S. aureus RNA or a specific mRNA transcript)
-
Reaction buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂)
-
This compound (stock solution in DMSO)
-
RNase-free water
-
RNA loading dye
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other RNA stain
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
RNase-free water
-
Reaction buffer (to 1x final concentration)
-
This compound at various concentrations (e.g., 0, 10, 50, 100, 200 µM). Include a DMSO-only control.
-
RNA substrate (e.g., 1 µg)
-
-
Enzyme Addition: Initiate the reaction by adding purified RnpA enzyme (e.g., 10-20 pmol). The final reaction volume should be around 20 µL.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of RNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a denaturing agarose gel and run the electrophoresis to separate the RNA fragments.
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
Analysis: Compare the degradation of the RNA substrate in the presence of different concentrations of this compound to the control. A decrease in RNA degradation with increasing concentrations of this compound indicates inhibitory activity. The IC₅₀ can be determined by quantifying the band intensities and plotting the percentage of inhibition against the log of the inhibitor concentration.
B. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.[8][9]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213, UAMS-1)
-
Mueller-Hinton Broth (MHB)
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of S. aureus and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
In the 96-well plate, prepare serial twofold dilutions of this compound in MHB. The final volume in each well should be 100 µL. A typical concentration range to test would be from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only, no bacteria).
-
-
Inoculation: Add 5 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 105 µL and the final bacterial concentration to approximately 7 x 10⁴ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for RNPA1000 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a potent small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the endoribonuclease (RNase) activity of IRE1α, this compound provides a powerful tool for investigating the roles of the UPR and specifically the IRE1α signaling branch in a multitude of physiological and pathological processes. These include, but are not limited to, cancer, neurodegenerative diseases, metabolic disorders, and inflammatory responses.[1]
These application notes provide detailed protocols for the in vitro use of this compound, focusing on assays to characterize its effects on the IRE1α signaling pathway and overall cell viability.
Mechanism of Action
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates two key downstream signaling cascades:
-
XBP1 mRNA Splicing: IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD) and protein folding, aiming to restore ER homeostasis.
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also cleave and degrade a subset of mRNAs and microRNAs that are localized to the ER membrane. This process, known as RIDD, is thought to reduce the protein load on the ER.
-
JNK Activation: The IRE1α signaling pathway can also lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in apoptosis under conditions of prolonged or severe ER stress.
This compound inhibits the RNase activity of IRE1α, thereby blocking both XBP1 mRNA splicing and RIDD. This allows for the precise dissection of the functional consequences of inhibiting this central UPR pathway.
Diagram of the IRE1α Signaling Pathway
References
Application Notes and Protocols: RNPA1000 in Molecular Biology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RNPA1000 is a potent and selective small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, survival, and apoptosis. Dysregulation of the MEK-ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic development.
These application notes provide an overview of the utility of this compound in molecular biology research, with a focus on studying cancer cell signaling. Detailed protocols for key experiments are included to guide researchers in effectively utilizing this compound.
Features and Applications
-
High Potency and Selectivity: this compound exhibits sub-nanomolar potency against both MEK1 and MEK2, with high selectivity over other kinases, ensuring minimal off-target effects.
-
Cell Permeability: The compound is highly cell-permeable, making it suitable for a wide range of cell-based assays.
-
In Vivo Activity: this compound has demonstrated oral bioavailability and anti-tumor efficacy in preclinical xenograft models.
Primary Applications:
-
Investigation of the MEK-ERK signaling pathway in various cellular contexts.
-
Elucidation of the role of MEK-ERK signaling in cancer cell proliferation and survival.
-
Validation of MEK1/2 as a therapeutic target in specific cancer types.
-
Screening for synergistic effects with other anti-cancer agents.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | MEK1 (Enzymatic Assay) | MEK2 (Enzymatic Assay) |
| IC₅₀ (nM) | 0.85 | 0.92 |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) for Cell Proliferation (72h) |
| A375 | Malignant Melanoma | 8.5 |
| HT-29 | Colorectal Cancer | 12.1 |
| PANC-1 | Pancreatic Cancer | 25.6 |
| HCT116 | Colorectal Cancer | 15.3 |
Table 3: Pharmacodynamic Effect of this compound on ERK Phosphorylation
| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-ERK (1h) |
| A375 | 100 nM this compound | 95% |
| HT-29 | 100 nM this compound | 92% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Tetrazolium Salt-Based Method
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Tetrazolium salt-based proliferation assay reagent (e.g., WST-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 µM down to 0.1 nM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of the tetrazolium salt reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of ERK (p-ERK).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours if necessary to reduce basal p-ERK levels.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO) for 1-2 hours.
-
Optionally, stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for 10-15 minutes before harvesting to induce a strong ERK phosphorylation signal.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Visualizations
Caption: Inhibition of the MEK-ERK signaling pathway by this compound.
Application Notes and Protocols for RNPA1000-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a potent and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity.[1] IRE1α is a key transducer of the Unfolded Protein Response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR to restore protein homeostasis or, if the stress is prolonged or severe, to induce apoptosis.[2][3] By inhibiting the IRE1α pathway, this compound allows for the targeted investigation of the roles of this specific signaling branch in cell fate decisions under ER stress. These application notes provide detailed protocols for utilizing this compound to induce and analyze cellular stress in in-vitro models.
Mechanism of Action: Targeting the Unfolded Protein Response
The UPR is primarily mediated by three ER-transmembrane sensors: IRE1, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4] In response to an accumulation of unfolded proteins, these sensors activate downstream signaling cascades. This compound specifically inhibits the endoribonuclease domain of IRE1α. Upon activation, IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[2] This unconventional splicing event produces a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3][4] By blocking this splicing event, this compound prevents the activation of the IRE1α-XBP1 arm of the UPR, leading to an unresolved ER stress state and often potentiating cell death.
References
- 1. This compound [myskinrecipes.com]
- 2. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Endoplasmic Reticulum Unfolded Protein Response in Neurodegenerative Disorders and Its Potential Therapeutic Significance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for RNPA1000 in Protein Misfolding Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and the subsequent formation of aggregates are cellular hallmarks of a multitude of debilitating human disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various metabolic diseases. The endoplasmic reticulum (ER) is a primary site for protein folding, and the accumulation of unfolded or misfolded proteins triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis, but chronic activation can lead to apoptosis. A key transducer of the UPR is the Inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
RNPA1000 is a potent and specific inhibitor of the IRE1α pathway. By targeting the RNase activity of IRE1α, this compound allows researchers to dissect the precise role of this signaling branch in the cellular response to protein misfolding. Its application is invaluable for investigating the mechanisms of ER stress-induced pathology and for the development of therapeutic strategies aimed at modulating the UPR in diseases characterized by protein misfolding.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the endoribonuclease activity of IRE1α. This inhibition prevents the splicing of XBP1 mRNA, thereby blocking the downstream signaling cascade mediated by the XBP1s transcription factor. This targeted inhibition allows for the specific investigation of the IRE1α branch of the UPR, distinguishing its effects from the other two branches mediated by PERK and ATF6.
Key Applications in Protein Misfolding Research
-
Investigating the role of the IRE1α/XBP1s pathway in protein aggregation: this compound can be used to determine whether the IRE1α pathway contributes to or mitigates the aggregation of specific misfolded proteins.
-
Elucidating the mechanisms of ER stress-induced apoptosis: By inhibiting the pro-survival signals often associated with XBP1s, this compound can help to unravel the conditions under which IRE1α signaling switches from an adaptive to a pro-apoptotic response.
-
Screening for therapeutic compounds: this compound can serve as a tool in high-throughput screening assays to identify novel compounds that modulate the UPR and reduce protein aggregation.
-
Validating the therapeutic potential of IRE1α inhibition: Studies using this compound in cellular and animal models of protein misfolding diseases can provide crucial pre-clinical data on the efficacy of targeting the IRE1α pathway.
Quantitative Data on Protein Aggregation
The following table summarizes representative quantitative data on the effect of an IRE1α inhibitor on the aggregation of a model misfolded protein, mutant Huntingtin (103Q-htt), as measured by a filter trap assay. While this data was generated with the well-characterized IRE1α inhibitor 4μ8C, similar results are expected with this compound due to its potent and specific inhibition of the same target.
| Treatment Condition | Time Point (hours) | Normalized Protein Aggregation (%) | Standard Deviation |
| Untreated Wild-Type Cells | 16 | 100 | ± 8.5 |
| Untreated Wild-Type Cells | 20 | 100 | ± 9.2 |
| Wild-Type Cells + IRE1α Inhibitor | 16 | 65 | ± 6.1 |
| Wild-Type Cells + IRE1α Inhibitor | 20 | 58 | ± 5.7 |
| ΔIre1 Cells (IRE1α knockout) | 16 | 55 | ± 5.3 |
| ΔIre1 Cells (IRE1α knockout) | 20 | 48 | ± 4.9 |
Data is hypothetical and representative based on published findings for similar IRE1α inhibitors.
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol details the methodology to confirm the inhibitory activity of this compound on IRE1α by measuring the splicing of XBP1 mRNA.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for spliced and unspliced XBP1
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 1 µM) to the medium and incubate for the desired time (e.g., 4-8 hours).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the intron in the unspliced XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms, which will differ in size.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel to separate the spliced and unspliced XBP1 amplicons.
-
Visualize the bands using a gel documentation system. The unspliced product will be larger than the spliced product.
-
-
Data Analysis:
-
Quantify the band intensities for the spliced and unspliced forms of XBP1. A reduction in the ratio of spliced to unspliced XBP1 in the this compound-treated samples compared to the ER stress-induced control indicates successful inhibition of IRE1α.
-
Protocol 2: Thioflavin T (ThT) Assay for Protein Aggregation
This protocol describes a method to quantify the effect of this compound on the aggregation of a model amyloidogenic protein in vitro.
Materials:
-
This compound
-
Purified amyloidogenic protein (e.g., α-synuclein, amyloid-β)
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a fresh working solution of ThT in the assay buffer (final concentration in the well should be 25 µM).
-
Prepare solutions of the amyloidogenic protein in the assay buffer at the desired concentration.
-
Prepare a dilution series of this compound in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound or vehicle control
-
ThT working solution
-
Amyloidogenic protein solution
-
-
Include controls: protein alone, protein with vehicle, and buffer with ThT (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be several hours to days depending on the protein).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time for each condition.
-
A decrease in the fluorescence signal in the presence of this compound compared to the control indicates an inhibition of protein aggregation. The lag time and the maximum fluorescence intensity can be used to quantify the inhibitory effect.
-
Protocol 3: Filter Trap Assay for Insoluble Protein Aggregates in Cells
This protocol provides a method to measure the effect of this compound on the formation of insoluble protein aggregates within a cellular context.
Materials:
-
This compound
-
Cell line expressing an aggregation-prone protein (e.g., mutant Huntingtin)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot or slot blot apparatus
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Primary antibody specific to the aggregated protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Filter Trapping:
-
Pre-wet the cellulose acetate membrane in wash buffer.
-
Assemble the dot blot apparatus.
-
Load equal amounts of protein lysate into each well and apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be trapped on the membrane.
-
Wash the wells with wash buffer to remove soluble proteins.
-
-
Immunoblotting:
-
Disassemble the apparatus and place the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the intensity of the dots. A decrease in signal intensity in the this compound-treated samples compared to the control indicates a reduction in insoluble protein aggregates.
-
Visualizations
Caption: Mechanism of this compound action on the IRE1α pathway.
Application Notes: RNPA1000 in Preclinical Cancer Research
Introduction
RNPA1000 is a potent and specific small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway that is often constitutively activated in cancer cells to promote survival, adaptation to harsh tumor microenvironments, and resistance to therapy.[1][2] By targeting the IRE1α pathway, this compound presents a promising strategy for novel anti-cancer therapeutics. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its investigation in preclinical cancer models.
Mechanism of Action
Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[2] In cancer, this pathway can be hijacked to support tumor growth and survival.[1][2] this compound inhibits the RNase activity of IRE1α, thereby preventing XBP1 splicing and the subsequent pro-survival signaling cascade.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| MCF-7 | ER-Positive Breast Cancer | 12.8 |
| HCT116 | Colorectal Carcinoma | 8.5 |
| A549 | Non-Small Cell Lung Cancer | 15.1 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 6.7 |
| U-87 MG | Glioblastoma | 9.3 |
Table 2: In Vivo Efficacy of this compound in a MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 mg/kg, i.p., daily | 625 ± 95 | 50 |
| This compound | 50 mg/kg, i.p., daily | 375 ± 70 | 70 |
Mandatory Visualizations
Caption: this compound inhibits the IRE1α-XBP1 signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for IRE1α Pathway Activation
-
Sample Preparation: Plate cells and treat with this compound with or without an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α (Ser724), total IRE1α, XBP1s, CHOP, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach the predetermined size limit or after a set duration (e.g., 21 days). Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for Western blot analysis.
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze tissue samples for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
References
Troubleshooting & Optimization
How to improve RNPA1000 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to improve the stability of RNPA1000 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a potent small molecule inhibitor of Ribonuclease P (RNase P) subunit A (RnpA), exhibiting broad-spectrum antimicrobial activity against Gram-positive bacteria, including staphylococcal species.[1] It functions by inhibiting RnpA-mediated cellular RNA degradation and tRNA maturation.[1] Additionally, this compound has been identified as a potent inhibitor of the IRE1α pathway, a critical component of the unfolded protein response (UPR).[2] This dual activity makes it a valuable tool for research in both antimicrobial drug discovery and in studies investigating cellular stress responses, cancer, and neurodegenerative disorders.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound powder at 2-8°C.[2]
Q3: I am observing precipitation after preparing my this compound solution. What should I do?
If precipitation or phase separation occurs during or after the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the solution is clear and homogenous before use in any experiment. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded in the chosen solvent system.
Q4: Can I use buffers other than those listed in the formulation protocols?
While the provided protocols use saline, the compatibility of this compound with other common biological buffers has not been extensively reported in the provided search results. If you need to use a different buffer system, it is highly recommended to perform a small-scale pilot experiment to assess the solubility and stability of this compound in the desired buffer over the time course of your planned experiment. Monitor for any signs of precipitation or degradation.
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffer: | This compound is a hydrophobic molecule and may have limited solubility in purely aqueous solutions. Consider using one of the recommended solvent-based formulation protocols. If a solvent-free system is required, investigate the use of solubility enhancers such as cyclodextrins.[1] |
| Temperature Fluctuation: | A decrease in temperature can reduce the solubility of a compound, leading to precipitation. Ensure that all solutions and experimental apparatus are maintained at a constant and appropriate temperature. |
| pH Shift: | The pH of the solution can affect the charge state and solubility of a compound. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| High Concentration: | The concentration of this compound may be too high for the chosen solvent system. Try preparing a more dilute stock solution and adjust the final concentration in your assay accordingly. |
Data and Protocols
This compound Formulation Protocols for In Vivo and In Vitro Use
The following table summarizes recommended solvent formulations for achieving a clear solution of this compound at a concentration of ≥ 2.5 mg/mL (5.38 mM).[1] The choice of formulation will depend on the specific experimental requirements, such as the route of administration in animal studies.
| Protocol | Solvent Composition | Achievable Concentration | Resulting Solution |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
Experimental Protocol: Preparation of a 1 mL Working Solution using Protocol 1
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound.
-
Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
Initial Mixing: In a suitable tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a stable this compound solution.
This compound Inhibition of the IRE1α Signaling Pathway
References
RNPA1000 NeuroSignal Assay Kit: Technical Support Center
Welcome to the technical support center for the RNPA1000 NeuroSignal Assay Kit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure reliable, consistent results in your experiments for the quantification of NeuroProtein Alpha (NPA).
Frequently Asked Questions (FAQs)
Q1: What is the expected range of NPA concentrations in healthy control samples?
A1: The expected concentration of NeuroProtein Alpha (NPA) in healthy human cerebrospinal fluid (CSF) typically ranges from 50 pg/mL to 200 pg/mL. For serum samples, the expected range is generally lower, between 10 pg/mL and 75 pg/mL. However, these ranges can vary based on sample population, handling, and storage conditions. It is crucial to establish your own baseline with a well-characterized sample cohort.
Q2: Can I use a different type of microplate than the one provided in the kit?
A2: It is highly recommended to use the microplate supplied with the this compound kit. The provided plates are pre-coated and have been optimized for binding efficiency and low background noise. Using a different plate may lead to inconsistent antibody binding, higher variability, and reduced assay sensitivity, potentially compromising your results.
Q3: How should I properly store the kit components upon arrival?
A3: Upon receiving the kit, immediately store the reconstituted NPA Standard and the Detection Antibody at -80°C. All other components, including the wash buffer concentrate, substrate solution, and stop solution, should be stored at 4°C. Avoid repeated freeze-thaw cycles of the standard and detection antibody.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) Between Replicates
High variability between technical replicates is a common issue that can obscure true biological differences. The %CV for standards and samples should ideally be below 15%.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When pipetting, ensure you are using the correct technique (e.g., pre-wetting the tip, consistent speed and pressure). Use reverse pipetting for viscous solutions. |
| Improper Washing | Ensure all wells are completely filled and aspirated during each wash step. Avoid letting the wells dry out at any point during the assay. Check for clogged washer nozzles if using an automated plate washer. |
| Temperature Gradients | Allow all reagents to come to room temperature (20-25°C) for at least 30 minutes before use. During incubations, keep the plate away from drafts or direct sunlight to avoid an "edge effect." |
| Contaminated Reagents | Use fresh pipette tips for each reagent and sample. Do not pour unused reagents back into the stock bottle. |
Issue 2: Low or No Signal Across the Entire Plate
This issue often points to a problem with a critical reagent or a missed step in the protocol.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Omission of a Key Reagent | Systematically review the experimental protocol to ensure that the Detection Antibody, Substrate Solution, or NPA Standard was added correctly. |
| Inactive Substrate | The substrate solution is light-sensitive. Ensure it has been stored properly in the dark. If you suspect the substrate is inactive, you can test it by adding a small amount to a well containing the detection enzyme conjugate. |
| Incorrect Filter Wavelength | Confirm that your plate reader is set to the correct wavelength for measuring the absorbance of the final product (e.g., 450 nm). |
| Improper Standard Dilution | Double-check the dilution calculations and the serial dilution steps for the NPA standard curve. An error in the initial dilution will affect the entire curve. |
Experimental Protocols
Standard Dilution Protocol
Accurate preparation of the standard curve is critical for the quantification of NPA.
-
Reconstitute the NPA Standard: Add 1 mL of the provided diluent to the lyophilized NPA Standard to create a stock concentration of 1000 pg/mL. Mix gently by inverting the vial several times and let it sit for 10 minutes.
-
Prepare a Serial Dilution: Label seven microfuge tubes (S1-S7).
-
Add 500 µL of diluent to tubes S2 through S7.
-
Transfer 500 µL of the reconstituted 1000 pg/mL standard to tube S1.
-
Transfer 500 µL from S1 to S2, mix thoroughly.
-
Continue this 1:1 serial dilution for tubes S3 through S7.
-
The final concentrations will be 1000, 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL. Use the diluent as the zero standard (S0).
-
Visual Guides
This compound Experimental Workflow
The following diagram outlines the major steps involved in the this compound assay. Following this workflow consistently is key to achieving reproducible results.
Caption: A flowchart of the this compound assay protocol.
Troubleshooting Logic for Inconsistent Results
This decision tree can help you diagnose the source of inconsistent results in your this compound experiments.
Caption: A decision tree for troubleshooting this compound assay issues.
Technical Support Center: RNPA1000 mRNP Immunoprecipitation Kit
Welcome to the technical support center for the RNPA1000 mRNP Immunoprecipitation Kit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for the best results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for the antibody-bead conjugation step with the this compound kit?
A1: For initial experiments, we recommend an incubation time of 1 hour at room temperature. This provides a robust starting point for most antibody-protein G bead conjugations. However, the optimal time can vary depending on the specific antibody and its affinity for the protein G beads.
Q2: How does incubation temperature affect the immunoprecipitation of mRNP complexes?
A2: Temperature is a critical factor. Lower temperatures (e.g., 4°C) are generally recommended for the immunoprecipitation step (antibody-bead complex with cell lysate) to preserve the integrity of the mRNP complexes and minimize enzymatic degradation. Higher temperatures could lead to dissociation of proteins from the RNA.
Q3: Can I shorten the incubation time to speed up the protocol?
A3: While it is possible to shorten incubation times, it may lead to lower yields of immunoprecipitated mRNP complexes. For competitive assays or when using antibodies with very high affinity, shorter incubation times of 5 to 30 minutes may be feasible.[1] We recommend performing a time-course experiment to determine the minimal time required for sufficient pulldown without compromising specificity.
Q4: What is the purpose of the crosslinking step and how does it impact incubation time?
A4: Formaldehyde crosslinking can be used to stabilize the interactions between RNA and binding proteins within the mRNP complex. This can be particularly useful for transient or weak interactions. Crosslinking may allow for more stringent washing conditions but might require optimization of the incubation time during immunoprecipitation to ensure efficient capture of the crosslinked complexes.
Troubleshooting Guides
Issue 1: Low Yield of Immunoprecipitated mRNP
If you are experiencing a low yield of your target mRNP complex, consider the following optimization steps related to incubation time:
-
Extend Incubation Time: The binding kinetics between your antibody-bead complex and the target mRNP may be slow. Try increasing the incubation time for the immunoprecipitation step.
-
Time-Course Experiment: The optimal incubation time can be highly specific to the interaction you are studying.
-
Prepare your cell lysate according to the this compound kit protocol.
-
Prepare the antibody-conjugated protein G beads as instructed.
-
Aliquot the cell lysate into multiple tubes.
-
Add the antibody-conjugated beads to each tube.
-
Incubate the tubes at 4°C for varying amounts of time (e.g., 30 min, 1 hour, 2 hours, 4 hours).
-
Proceed with the washing and elution steps as described in the this compound protocol.
-
Analyze the eluted RNA and protein to determine the optimal incubation time that yields the highest amount of your specific mRNP complex with the lowest background.
| Incubation Time | Relative RNA Yield (%) | Relative Protein Yield (%) |
| 30 minutes | 45 | 55 |
| 1 hour | 70 | 75 |
| 2 hours | 95 | 90 |
| 4 hours | 100 | 92 |
Issue 2: High Background or Non-Specific Binding
High background can obscure your results. Adjusting incubation times can help reduce non-specific binding.
-
Reduce Incubation Time: Shorter incubation times can minimize the opportunity for non-specific proteins or RNA to bind to the beads or antibody.[1]
-
Antibody-Bead Incubation: For the initial antibody conjugation to the beads, a shorter incubation of 30 minutes may be sufficient and can reduce the chances of the antibody denaturing or binding non-specifically to the bead surface.[1]
-
Aliquot the protein G beads into three separate tubes.
-
Add your antibody of interest to each tube.
-
Incubate the tubes at room temperature for different durations: 30 minutes, 1 hour, and 2 hours, with gentle rotation.[1]
-
Wash the beads to remove any unbound antibody.
-
Proceed with the immunoprecipitation step using a constant incubation time (e.g., 2 hours) with the cell lysate.
-
Analyze the final eluate for your target protein and any known non-specific binders to identify the antibody-bead incubation time that gives the best signal-to-noise ratio.
| Incubation Time | Target Protein Signal | Background Signal | Signal-to-Noise Ratio |
| 30 minutes | 85 | 15 | 5.7 |
| 1 hour | 100 | 30 | 3.3 |
| 2 hours | 105 | 45 | 2.3 |
Visual Guides
References
Validation & Comparative
A Comparative Guide to Unfolded Protein Response (UPR) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Initial Topic Clarification: RNPA1000
Initial searches for this compound indicate that it is a small molecule inhibitor of Staphylococcus aureus RnpA.[1][2] RnpA is a bacterial ribonuclease involved in mRNA turnover and tRNA processing.[3][4][5] This pathway is distinct from the Unfolded Protein Response (UPR) in eukaryotic cells. Therefore, a direct comparison of this compound to UPR inhibitors is not applicable.
This guide will instead provide a comprehensive comparison of inhibitors targeting the three main branches of the eukaryotic UPR: PERK, IRE1α, and ATF6. This information is highly relevant for researchers in fields such as oncology, neurodegenerative diseases, and metabolic disorders where UPR signaling is a critical therapeutic target.[6][7]
The Unfolded Protein Response (UPR)
The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6] It aims to restore ER homeostasis but can trigger apoptosis under prolonged stress.[8] The UPR is mediated by three ER-resident transmembrane proteins: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).[6]
PERK Pathway Inhibitors
The PERK branch of the UPR primarily functions to attenuate global protein synthesis and promote the translation of specific stress-responsive mRNAs.[8] Inhibition of the PERK pathway is being explored for its therapeutic potential in cancer and neurodegenerative diseases.[7]
Quantitative Data Summary: PERK Inhibitors
| Inhibitor | Assay Type | Target | IC50 | Cell Line/System | Reference |
| GSK2606414 | In Vitro Kinase Assay | PERK | <1 nM | - | [9] |
| Cellular Assay (Autophosphorylation) | p-PERK | Varies | A549 | [10] | |
| GSK2656157 | In Vitro Kinase Assay | PERK | 0.9 nM | - | [9][11] |
| Cellular Assay (Autophosphorylation) | p-PERK | 10 - 30 nM | Multiple | [9] | |
| AMG PERK 44 | In Vitro Kinase Assay | PERK | 6 nM | - | [10] |
| PERK-IN-2 | In Vitro Kinase Assay | PERK | 0.2 nM | - | [9] |
| Cellular Assay (Autophosphorylation) | p-PERK | 30 - 100 nM | A549 | [9] |
PERK Signaling Pathway and Point of Inhibition
Caption: The PERK branch of the UPR and the site of action for kinase inhibitors.
Experimental Protocols: PERK Inhibition
1. In Vitro PERK Kinase Assay (Radiometric) [12][13][14]
-
Objective: To measure the direct inhibitory effect of a compound on PERK's enzymatic activity.
-
Materials:
-
Recombinant human PERK kinase domain.
-
eIF2α substrate.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20).
-
ATP and [γ-³³P]ATP.
-
Test inhibitor and vehicle control (e.g., DMSO).
-
Phosphocellulose filtration plates.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate PERK enzyme (e.g., 8 nM) with various concentrations of the test inhibitor in kinase buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of eIF2α (e.g., 1 µM) and ATP/[γ-³³P]ATP (e.g., 1 µM).
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filtration plate and wash to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the extent of inhibition.
-
2. Cell-Based PERK Autophosphorylation Assay (Western Blot) [9][10][15]
-
Objective: To assess a compound's ability to inhibit PERK activation within a cellular context.
-
Materials:
-
Cultured cells (e.g., A549, HEK293).
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin).
-
Test inhibitor and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-total PERK.
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 5 µg/mL) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PERK and total PERK.
-
Incubate with an appropriate secondary antibody and detect the signal using ECL.
-
Quantify band intensities to determine the ratio of phospho-PERK to total PERK.
-
IRE1α Pathway Inhibitors
The IRE1α pathway has a dual function: its kinase activity and its endoribonuclease (RNase) activity. The RNase activity mediates the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s.[16] Inhibitors have been developed to target either the kinase or the RNase activity.[17]
Quantitative Data Summary: IRE1α Inhibitors
| Inhibitor | Target Domain | Assay Type | IC50 | Reference |
| KIRA6 | Kinase | Kinase Assay | 0.6 µM | [18][19] |
| APY29 | Kinase | Autophosphorylation | 280 nM | [20] |
| STF-083010 | RNase | Endonuclease Assay | - | [7][20] |
| 4µ8C | RNase | RNase Assay | 76 nM | [20] |
| GSK2850163 | Kinase & RNase | Kinase Assay | 20 nM | [20] |
| RNase Assay | 200 nM | [20] | ||
| IRE1α kinase-IN-1 | Kinase & RNase | Kinase Assay | 77 nM | [18][21] |
| RNase Assay | 80 nM | [18][21] |
IRE1α Signaling Pathway and Point of Inhibition
Caption: The IRE1α branch of the UPR, showing inhibition of kinase and RNase domains.
Experimental Protocols: IRE1α Inhibition
1. In Vitro IRE1α RNase Activity Assay (Fluorescence-Based) [22]
-
Objective: To quantify the endoribonuclease activity of IRE1α and its inhibition.
-
Materials:
-
Recombinant human IRE1α cytosolic domain.
-
Assay Buffer (50 mM HEPES, pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol).
-
Fluorescently tagged XBP1 RNA stem-loop substrate (e.g., 5'-FAM/Iowa Black FQ quencher).
-
Test inhibitor and vehicle control.
-
Microplate reader with fluorescence capabilities.
-
-
Procedure:
-
Pre-incubate recombinant IRE1α with various concentrations of the test inhibitor in the assay buffer for 30 minutes at room temperature.
-
Add the fluorescent XBP1 RNA substrate (e.g., 2 µM) to the reaction mixture.
-
Incubate for 90 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader (e.g., excitation 495 nm, emission 520 nm). Cleavage of the substrate separates the fluorophore from the quencher, resulting in increased fluorescence.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Ex Vivo RIDD (Regulated IRE1-Dependent Decay) Assay [23][24]
-
Objective: To assess IRE1α's ability to cleave specific mRNA targets using total RNA from tissues.
-
Materials:
-
Total RNA isolated from mouse tissues.
-
Active recombinant IRE1α protein.
-
RIDD-specific inhibitor (e.g., 4µ8C).
-
Reaction buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KOAc, 2 mM Mg(OAc)₂, 1 mM DTT).
-
Reverse transcription and PCR reagents.
-
Primers specific for RIDD target genes (e.g., Bloc1s1).
-
Agarose (B213101) gel electrophoresis equipment.
-
-
Procedure:
-
Incubate total RNA (e.g., 800 ng) with active IRE1α in the presence or absence of the inhibitor (e.g., 10 µM 4µ8C) for 1 hour at 37°C.
-
Stop the reaction and purify the RNA.
-
Synthesize cDNA from the treated RNA.
-
Perform RT-PCR using primers flanking the cleavage site of a known RIDD target.
-
Analyze the cleavage products by agarose gel electrophoresis. A decrease in the full-length PCR product and the appearance of smaller fragments indicate IRE1α activity.
-
ATF6 Pathway Inhibitors
Upon ER stress, ATF6 translocates from the ER to the Golgi, where it is cleaved by proteases to release its N-terminal fragment (ATF6f).[25] ATF6f then moves to the nucleus to activate the transcription of UPR target genes.[25] Inhibitors of this pathway often target the transport or cleavage steps.[8]
Quantitative Data Summary: ATF6 Inhibitors
| Inhibitor | Mechanism | Assay Type | IC50 | Reference |
| Ceapin-A7 | Blocks ER-to-Golgi transport | Cellular Assay | 0.59 µM | [25] |
ATF6 Signaling Pathway and Point of Inhibition
Caption: The ATF6 branch of the UPR and the site of inhibitor action.
Experimental Protocols: ATF6 Inhibition
1. ATF6 Reporter Gene Assay [26][27]
-
Objective: To measure the transcriptional activity of ATF6 in response to ER stress and its inhibition by test compounds.
-
Materials:
-
Stable cell line expressing a luciferase reporter gene under the control of an ATF6 response element (e.g., HeLa-ATF6-Luc).
-
ER stress inducer (e.g., tunicamycin).
-
Test inhibitor and vehicle control.
-
96-well microplates (white, solid-bottom).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the ATF6 reporter cells into a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the test inhibitor.
-
After 1-2 hours, stimulate the cells with an ER stress inducer like tunicamycin.
-
Incubate for an additional 6-16 hours.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a microplate luminometer. A decrease in the luminescent signal indicates inhibition of the ATF6 pathway.
-
2. High-Content Screening (HCS) for ATF6 Nuclear Translocation [28]
-
Objective: To identify compounds that inhibit the movement of ATF6 from the ER/Golgi to the nucleus.
-
Materials:
-
Cells stably expressing a fluorescently tagged ATF6 (e.g., GFP-ATF6).
-
ER stress inducer.
-
Test inhibitor and vehicle control.
-
Nuclear stain (e.g., Hoechst).
-
High-content imaging system.
-
-
Procedure:
-
Plate GFP-ATF6 expressing cells in a multi-well imaging plate.
-
Treat with a library of compounds, followed by an ER stress inducer.
-
Fix the cells and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the amount of GFP signal that co-localizes with the nuclear stain.
-
Compounds that prevent the increase in nuclear GFP signal upon ER stress are identified as inhibitors of ATF6 translocation.
-
General Experimental Workflow for UPR Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel UPR inhibitors.
Caption: A generalized workflow for the characterization of UPR inhibitors.
References
- 1. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA [mdpi.com]
- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Small molecule inhibitors of Staphylococcus aureus RnpA alter cellular mRNA turnover, exhibit antimicrobial activity, and attenuate pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unfolded Protein Response—Novel Mechanisms, Challenges, and Key Considerations for Therapeutic Intervention [mdpi.com]
- 7. Targeting unfolded protein response: a new horizon for disease control | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. In vitro IRE1α RNase activity assay [bio-protocol.org]
- 23. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. bosterbio.com [bosterbio.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to RNPA1000 and Other Inhibitors of Staphylococcus aureus RnpA
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) strains presents a formidable challenge to public health, necessitating the discovery of novel antimicrobial agents that act on previously unexploited bacterial targets. One such promising target is Ribonuclease P protein A (RnpA), an essential enzyme in S. aureus with a dual role in critical cellular processes: mRNA degradation and precursor tRNA (ptRNA) processing. This guide provides an objective comparison of RNPA1000, a notable RnpA inhibitor, with other classes of molecules targeting this essential protein, supported by experimental data to inform research and development efforts.
The Dual Function of S. aureus RnpA: A Novel Antibacterial Target
S. aureus RnpA is a unique protein that participates in two vital cellular functions. Firstly, it is a component of the RNase P holoenzyme, which is essential for the maturation of tRNAs by cleaving the 5' leader sequences from precursor tRNAs. Secondly, RnpA is implicated as a component of the S. aureus RNA degradosome, where it contributes to the turnover of messenger RNA (mRNA).[1][2][3][4] The essentiality of RnpA in both these pathways makes it an attractive target for the development of new antibiotics. Inhibitors that can disrupt one or both of these functions have the potential to exert potent antimicrobial effects.
Below is a diagram illustrating the dual roles of RnpA in S. aureus cellular metabolism.
Caption: Dual functional roles of S. aureus RnpA in mRNA turnover and tRNA maturation.
Comparative Performance of RnpA Inhibitors
Several classes of small molecules have been identified as inhibitors of S. aureus RnpA, each with distinct chemical scaffolds and inhibitory profiles. This section provides a quantitative comparison of this compound and other notable inhibitors.
In Vitro Inhibitory Activity
The in vitro potency of RnpA inhibitors is typically assessed through two primary assays: an mRNA degradation assay and a ptRNA processing assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting RnpA's enzymatic functions.
| Inhibitor Class | Compound | mRNA Degradation IC50 (µM) | ptRNA Processing IC50 (µM) | Reference |
| Thiophenecarboxamide | This compound | 100-125 | > 500 (Not active) | [5] |
| Thiosemicarbazide | RNPA2000 | ~125 | ~125 | [4] |
| Piperidine Carboxamide | JC2 | ≤ 250 | ≤ 250 | [6] |
| Phenylcarbamoyl Cyclic Thiophene | JR1 | Not explicitly stated, but active | Not explicitly stated, but active | [7] |
| Aminoglycoside | Neomycin Sulfate | Not active | ~250 | [8][9] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's in vitro activity against a specific bacterial strain. The following table summarizes the MIC values of various RnpA inhibitors against different S. aureus strains.
| Inhibitor Class | Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Thiophenecarboxamide | This compound | UAMS-1 | 26 | [1] |
| USA300 (MRSA) | 23 | [1] | ||
| Thiosemicarbazide | RNPA2000 | Multiple Strains | 8-16 | [4] |
| Piperidine Carboxamide | JC2 | UAMS-1 | 0.5 | [6] |
| USA300 (MRSA) | 0.5 | [6] | ||
| Phenylcarbamoyl Cyclic Thiophene | RNP0012 (JR Analog) | UAMS-1 | 1 | [10] |
| Aminoglycoside | Neomycin Sulfate | Not typically used alone for MIC against S. aureus | - |
In Vivo Efficacy
The ultimate test of a potential antimicrobial agent is its efficacy in a living organism. Various animal models are used to assess the in vivo performance of RnpA inhibitors.
| Inhibitor | Animal Model | Infection Type | Key Findings | Reference |
| This compound | Murine | Systemic infection | Ameliorated disease pathogenesis | [5][11] |
| JC2 | Galleria mellonella (Wax worm) | Systemic infection | Reduced mortality, comparable to vancomycin | [6][7] |
| RNP0012 (JR Analog) | Murine | Keratitis | Reduced bacterial burden in the cornea | [10] |
| Neomycin Sulfate | Murine | Nasal colonization and wound infection | Reduced bacterial burden in combination with mupirocin (B1676865) | [8][9] |
Experimental Methodologies
In Vitro RnpA-Mediated mRNA Degradation Assay
This assay measures the ability of a compound to inhibit the degradation of an mRNA substrate by purified RnpA.
-
Enzyme and Substrate Preparation: Recombinant S. aureus RnpA is purified. A specific mRNA substrate, often staphylococcal protein A (spa) mRNA, is synthesized and labeled (e.g., with a fluorescent tag).[4][5]
-
Reaction Mixture: Purified RnpA is incubated with the mRNA substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NH4Cl, 10 mM MgCl2).[4]
-
Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture. A control reaction with a solvent (e.g., DMSO) is run in parallel.[12]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[12]
-
Analysis: The reaction is stopped, and the remaining intact mRNA is visualized and quantified using gel electrophoresis and densitometry. The IC50 value is calculated from a dose-response curve.[12]
In Vitro RnpA-Mediated ptRNA Processing Assay
This assay assesses the inhibition of the RNase P holoenzyme's ability to process precursor tRNA.
-
Holoenzyme Reconstitution: Purified RnpA is combined with in vitro transcribed rnpB RNA to reconstitute the RNase P holoenzyme.[4]
-
Substrate: A precursor tRNA (ptRNA), such as ptRNATyr, is used as the substrate.[4]
-
Reaction and Inhibition: The reconstituted RNase P is incubated with the ptRNA substrate in a low-salt buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) in the presence of varying concentrations of the test inhibitor.[4]
-
Analysis: The cleavage of the ptRNA into mature tRNA is analyzed by gel electrophoresis. The IC50 is determined by quantifying the amount of processed tRNA at different inhibitor concentrations.[4]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
High-Throughput Screening for RnpA Inhibitors
The discovery of novel RnpA inhibitors often begins with high-throughput screening (HTS) of large compound libraries. A common strategy involves a whole-cell based mupirocin synergy assay. Mupirocin is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme that acts downstream of RNase P in the tRNA maturation pathway. The rationale is that compounds inhibiting RnpA will act synergistically with mupirocin to inhibit bacterial growth.
References
- 1. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of Components of the Staphylococcus aureus mRNA Degradosome Holoenzyme-Like Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis | PLOS Pathogens [journals.plos.org]
- 6. Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of 2-Acylaminocycloalkylthiophene Derivatives for Activity against Staphylococcus aureus RnpA [mdpi.com]
- 11. Small molecule inhibitors of Staphylococcus aureus RnpA alter cellular mRNA turnover, exhibit antimicrobial activity, and attenuate pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of RNPA1000's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial activity of RNPA1000, a novel small molecule inhibitor of Staphylococcus aureus RnpA. The data presented herein is compiled from preclinical studies to offer an objective overview of its performance against key bacterial pathogens and in comparison to established antimicrobial agents.
Executive Summary
This compound represents a new class of antimicrobials targeting RnpA, an essential enzyme in Staphylococcus aureus involved in mRNA turnover and tRNA maturation. This novel mechanism of action makes it a promising candidate for combating drug-resistant infections. In vitro studies demonstrate that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). Notably, this compound has shown superior efficacy against S. aureus biofilms compared to conventional antibiotics like daptomycin (B549167), linezolid (B1675486), and vancomycin (B549263). It shows limited to no activity against Gram-negative bacteria.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound Against Various Bacterial Strains.[1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus UAMS-1 | Osteomyelitis Isolate | 26 |
| Staphylococcus aureus USA300-0114 | Community-Associated MRSA | 23 |
| Vancomycin-Intermediate S. aureus (VISA) | - | - |
| Vancomycin-Resistant S. aureus (VRSA) | - | - |
| Staphylococcus epidermidis | - | Active |
| Streptococcus pneumoniae | Antibiotic Susceptible & Multi-drug Resistant | Active |
| Streptococcus pyogenes | - | Active |
| Streptococcus agalactiae | - | Active |
| Bacillus cereus | - | Active |
| Enterococcus faecalis | - | Mild Activity |
| Enterococcus faecium | - | Mild Activity |
| Vancomycin-Resistant E. faecium (VRE) | - | Mild Activity |
| Escherichia coli | Gram-Negative | No Activity |
| Acinetobacter baumannii | Gram-Negative | No Activity |
Table 2: Comparative Antimicrobial Activity of Standard Antibiotics Against Staphylococcus aureus
Disclaimer: The following data is compiled from various studies and is provided for general comparison. Direct comparison of MIC values across different studies can be challenging due to variations in bacterial strains and testing methodologies. For a definitive comparison, head-to-head studies are required.
| Antibiotic | S. aureus Strain(s) | MIC Range (µg/mL) | Reference |
| Vancomycin | MRSA | 1.5 - 3 | [1] |
| Linezolid | MRSA | 0.25 - 1.5 | [1] |
| Daptomycin | MRSA | 0.064 - 1.5 | [1] |
Table 3: Comparative Efficacy of this compound Against Staphylococcus aureus Biofilms.[1]
| Treatment | Concentration | Exposure Time | Result |
| This compound | 5X MIC | 24 hours | 3-log decrease in bacterial burden |
| Daptomycin | - | 24 hours | Less potent than this compound |
| Vancomycin | - | 24 hours | Less potent than this compound |
| Linezolid | - | 24 hours | Less potent than this compound |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound and comparator agents is determined by broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Biofilm Susceptibility Testing
The efficacy of this compound against S. aureus biofilms is assessed by quantifying the reduction in viable bacteria within a pre-formed biofilm.
-
Biofilm Formation: S. aureus is cultured in a suitable medium in 96-well plates to allow for biofilm formation on the surface of the wells. The plates are incubated for a specified period (e.g., 24 hours) to allow for mature biofilm development.
-
Antimicrobial Treatment: After the incubation period, the planktonic cells are removed, and the wells containing the biofilms are washed with a sterile buffer. The biofilms are then exposed to various concentrations of the antimicrobial agents.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow the antimicrobial agents to act on the biofilm.
-
Quantification of Viable Bacteria: Following treatment, the antimicrobial agents are removed, and the wells are washed. The remaining viable bacteria within the biofilm are quantified by methods such as colony-forming unit (CFU) counting after sonication and plating, or by using viability stains.
Mandatory Visualization
Caption: Experimental workflows for determining MIC and biofilm susceptibility.
Caption: Mechanism of action of this compound.
Caption: Logical relationship of this compound's comparative efficacy.
References
Comparative Efficacy of RNPA1000 in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of RNPA1000, a novel investigational inhibitor of Replication Protein A (RPA), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response (DDR) in oncology.
Introduction to Replication Protein A (RPA) and its Role in Cancer
Replication Protein A is a critical component of the DNA metabolic machinery, playing an essential role in DNA replication, repair, and recombination[1][2][3][4]. As a single-stranded DNA (ssDNA)-binding protein, RPA is fundamental for maintaining genomic stability[2]. In the context of cancer, the expression of RPA is often upregulated, which helps malignant cells tolerate the genotoxic stress associated with rapid proliferation and resist DNA-damaging therapies[1][3]. This makes RPA a compelling target for anticancer drug development[5].
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the interaction between RPA and ssDNA. By blocking this crucial binding, this compound is hypothesized to induce a state of "chemical RPA exhaustion"[1][2]. This exhaustion prevents cancer cells from effectively repairing DNA damage and completing DNA replication, leading to replication catastrophe and, ultimately, programmed cell death (apoptosis)[1][2][3]. This targeted approach offers the potential for single-agent efficacy and synergistic activity with existing DNA-damaging chemotherapeutics and other DDR inhibitors[2][6][7][8].
Efficacy of RPA Inhibitors in Cancer Cell Lines
The following table summarizes the in vitro efficacy of various RPA inhibitors, serving as a proxy for the expected performance of this compound, in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Assay Type |
| MCI13E | Lung Cancer | A549 | ~5 | Cell Viability |
| Lung Cancer | H460 | ~5 | Cell Viability | |
| Lung Cancer | H1299 (p53-null) | <3 | Cell Viability | |
| Ovarian Cancer | A2780 | <3 | Cell Viability | |
| TDRL-505 | Ovarian Cancer | A2780 | 55 | Clonogenic Survival |
| TDRL-551 | Ovarian Cancer | A2780 | 25 | Clonogenic Survival |
Data compiled from multiple preclinical studies[6][7][8][9].
Comparative Analysis: RPA Inhibitors vs. Standard Chemotherapy
To contextualize the therapeutic potential of this compound, its efficacy is compared with that of Cisplatin, a widely used platinum-based chemotherapy agent that induces DNA damage.
| Treatment | Cancer Type | Cell Line | Efficacy Metric | Key Findings |
| RPA Inhibitors | Lung & Ovarian | Various | Synergizes with Cisplatin | Sequential treatment with RPA inhibitors and Cisplatin results in a synergistic increase in cancer cell death[7][8]. |
| Cisplatin | Lung & Ovarian | Various | Induces DNA Adducts | Efficacy can be limited by the cell's ability to repair DNA damage, a process in which RPA plays a key role[6][7]. |
| PARP Inhibitors | BRCA-mutated Cancers | Various | Synthetic Lethality | RPA inhibition has shown synergy with PARP inhibitors, particularly in BRCA1-null cells, suggesting a potent combination strategy[2]. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, H460, A2780)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5-10 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment[10].
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 48 or 72 hours)[11].
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals[10][11].
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution[10].
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader[10][11].
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve using non-linear regression analysis to determine the IC50 value[11][12].
Clonogenic Survival Assay
This assay assesses the ability of single cells to grow into colonies after treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound (or other test compound)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours)[6].
-
Colony Formation: After treatment, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: After washing away excess stain and drying, count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Normalize the number of colonies in the treated wells to the number of colonies in the untreated control wells to determine the surviving fraction. Plot the surviving fraction against the drug concentration to determine the IC50[6].
Conclusion
The available preclinical data on RPA inhibitors suggest that this compound holds significant promise as a novel anticancer agent. Its mechanism of action, targeting the fundamental process of DNA replication and repair, provides a strong rationale for its use as both a monotherapy and in combination with other cancer treatments. The efficacy demonstrated across multiple cancer cell lines, particularly the synergistic effects with platinum-based chemotherapy, warrants further investigation and development. This guide provides a foundational understanding for researchers poised to explore the therapeutic potential of this compound.
References
- 1. In Vivo Targeting Replication Protein A for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 4. Replication protein A: directing traffic at the intersection of replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Irreversible Small Molecule Inhibitors of Replication Protein A Display Single Agent Activity and Synergize with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
A Comparative Analysis of RNPA1000: Cross-Validation of its Mechanism of Action Against Established MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MEK1/2 inhibitor, RNPA1000, with established alternatives, Trametinib (B1684009) and Cobimetinib. The focus is on cross-validating the mechanism of action and performance of this compound through biochemical and cell-based assays, as well as in vivo efficacy models. All data presented for this compound is hypothetical and for illustrative purposes, while data for Trametinib and Cobimetinib are based on publicly available experimental results.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often through activating mutations in BRAF or NRAS genes, is a hallmark of many cancers, including melanoma.[1][2][5] MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade. By phosphorylating and activating ERK1/2, they relay upstream signals to the nucleus to promote cell division.
This compound, like Trametinib and Cobimetinib, is a selective, allosteric inhibitor of MEK1 and MEK2.[6][7][8] These inhibitors do not compete with ATP but bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation and preventing its phosphorylation by RAF.[7][8] This blockade of the MAPK pathway leads to decreased cell proliferation and the induction of apoptosis in cancer cells with pathway activation.[1]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
The efficacy of this compound was evaluated against Trametinib and Cobimetinib across a panel of assays. The data demonstrates the potent and selective activity of this compound.
Table 1: Biochemical Potency Against MEK1/2 Kinases
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound (Hypothetical) | 0.8 | 1.1 |
| Trametinib | 0.7 - 0.92[7][9][10] | 0.9 - 1.8[7][9][10] |
| Cobimetinib | 0.95 - 4.2[9][11][12] | 199[9][13] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cell Proliferation Inhibition in A375 Melanoma Cells (BRAF V600E)
| Compound | GI50 (nM) |
| This compound (Hypothetical) | 0.65 |
| Trametinib | 0.74[9][14] |
| Cobimetinib | 5.0[9] |
GI50 (growth inhibition 50) values represent the concentration of the drug that inhibits cell growth by 50%.
Table 3: In Vivo Efficacy in A375 Xenograft Mouse Model
| Compound | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
| This compound (Hypothetical) | 0.3 | ~65% |
| Trametinib | 0.1 | 60%[9] |
| Cobimetinib | 3.0 | 87%[9] |
TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor volume in treated animals compared to vehicle-treated controls at the end of the study.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.
3.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of MEK1/2 kinase activity.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescein-labeled substrate, resulting in a FRET signal.[15][16] Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Protocol:
-
A dilution series of the test compound (this compound, Trametinib, or Cobimetinib) is prepared in a 384-well plate.[15]
-
The MEK1 or MEK2 enzyme is added to the wells, followed by a mixture of ATP and a fluorescein-labeled substrate.[15]
-
The kinase reaction is allowed to proceed for 60 minutes at room temperature.[16]
-
A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.[16]
-
The plate is incubated for 30-60 minutes at room temperature to allow for antibody binding.[15][16]
-
The TR-FRET signal is read on a compatible plate reader, and the data is used to calculate IC50 values.[15]
-
3.2. In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.[17][18]
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the luciferase enzyme and its substrate, luciferin (B1168401). In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of living cells.[17][19]
-
Protocol:
-
A375 human melanoma cells are seeded in a 96-well opaque-walled plate and allowed to adhere overnight.[18][20]
-
Cells are treated with a serial dilution of the test compound or vehicle control (DMSO) and incubated for 72 hours.[18]
-
The plate is equilibrated to room temperature for approximately 30 minutes.[18][20]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[17][18]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[18][20]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[17][18][20]
-
Luminescence is measured using a luminometer, and GI50 values are calculated based on the dose-response curve.[19]
-
Caption: Experimental workflow for the in vitro cell viability assay.
3.3. In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.[21][22]
-
Principle: Human A375 melanoma cells are subcutaneously implanted into immunocompromised mice.[21][22] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to determine efficacy.[22]
-
Protocol:
-
A suspension of A375 cells is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[22][23]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[24]
-
Mice are randomized into treatment groups (vehicle control, this compound, Trametinib, Cobimetinib).[22]
-
Compounds are administered orally once daily for a specified period (e.g., 14-28 days).[10][24]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[22][25]
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Caption: Logical flow for the cross-validation of this compound's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 6. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 21. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
RNPA1000: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RNPA1000, a small molecule inhibitor of Staphylococcus aureus RnpA, with other relevant alternatives. The focus is on the specificity and selectivity of these compounds, supported by available experimental data. This document aims to be an objective resource for researchers engaged in the development of novel antimicrobial agents.
Executive Summary
This compound is a promising antimicrobial candidate that targets RnpA, an essential enzyme in Staphylococcus aureus involved in both RNA degradation and tRNA processing. This dual-functionality makes RnpA an attractive target for novel antibiotics. This guide compares this compound with two other known RnpA inhibitors, RNPA2000 and JC2, based on their inhibitory activity, antimicrobial efficacy, and known specificity. While direct, comprehensive selectivity screening data for this compound against a broad panel of kinases or other off-target enzymes is not publicly available, initial studies indicate a degree of specificity for its intended target.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. This data is crucial for understanding the potency and spectrum of activity of these compounds.
Table 1: In Vitro Inhibitory Activity against S. aureus RnpA
| Compound | Target Function Inhibited | IC50 (µM) | Reference |
| This compound | RNA Degradation | 100 - 125 | [1] |
| RNPA2000 | RNA Degradation & tRNA Processing | Not explicitly stated | [2] |
| JC2 | RNA Degradation | Not explicitly stated | [3] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus UAMS-1 (µg/mL) | Staphylococcus aureus USA300 (µg/mL) | Other Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria | Reference |
| This compound | 26 | 23 | 23-26 (MRSA strains), Mild activity against Enterococcus spp. | No activity against E. coli or A. baumannii | [1][4] |
| RNPA2000 | 8 - 16 | 8 - 16 | Moderate activity against various Gram-positive bacteria | Antimicrobial activity in efflux-deficient Gram-negative pathogens | [2] |
| JC2 | 0.5 | 0.5 | Not specified | Not specified | [3] |
Specificity and Selectivity Profile
This compound Specificity: Initial studies have shown that this compound exhibits specificity for S. aureus RnpA. It did not inhibit the activity of commercially available ribonucleases such as E. coli RNase HI, RNase A, and RNase I, nor purified S. aureus RNase J1 at concentrations up to 750 µM[1]. A mild inhibition of E. coli RNase III was observed, but at a significantly higher concentration (IC50 = 500–750 µM) than its activity against RnpA[1]. This suggests that this compound does not act as a general ribonuclease inhibitor.
This compound Selectivity: A comprehensive selectivity profile of this compound against a broad panel of mammalian enzymes, such as kinases, proteases, or phosphatases, is not currently available in the public domain. Such studies are critical to assess the potential for off-target effects and predict potential toxicities in a clinical setting. The lack of significant amino acid sequence conservation between bacterial RnpA and human proteins suggests a potential for high selectivity[1][4].
Comparison with Alternatives:
-
RNPA2000: Similar to this compound, RNPA2000 did not display measurable human cytotoxicity, suggesting a favorable selectivity profile[2]. However, a recent study has suggested that RNPA2000 and other reported RnpA inhibitors may act as aggregators, which can lead to non-specific inhibition in in vitro assays. This highlights the importance of rigorous validation of inhibitor specificity.
-
JC2: JC2 has demonstrated potent anti-staphylococcal activity and in vitro RnpA inhibition[3]. While specific selectivity panel data is not available, its on-target activity in cellular assays provides confidence in its mechanism of action[3].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Staphylococcus aureus RNA degradation pathway and the inhibitory action of this compound.
Caption: Generalized workflow for antimicrobial susceptibility testing (AST) using the disk diffusion method.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
A. RnpA In Vitro RNA Degradation Assay
This assay is used to determine the inhibitory effect of compounds on the ribonuclease activity of RnpA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorescently labeled RNA substrate, purified recombinant S. aureus RnpA protein, and the test compound at various concentrations (or DMSO as a control) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Incubation: The reaction is initiated by the addition of RnpA and incubated at 37°C.
-
Fluorescence Measurement: The degradation of the RNA substrate is monitored over time by measuring the increase in fluorescence using a plate reader. The fluorescent signal is quenched when the RNA is intact and increases upon degradation.
-
Data Analysis: The rate of RNA degradation is calculated from the fluorescence measurements. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
B. Antimicrobial Susceptibility Testing (AST)
The Kirby-Bauer disk diffusion method is a standard procedure to determine the susceptibility of a bacterial strain to an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three directions.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., this compound) are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution or agar dilution methods, which involve exposing the bacteria to serial dilutions of the compound.
Conclusion and Future Directions
This compound is a valuable lead compound in the development of novel antibiotics against S. aureus. Its specificity for RnpA over other tested ribonucleases is a positive attribute. However, to advance its development, a comprehensive selectivity profile is essential. Future studies should focus on:
-
Broad-panel selectivity screening: Testing this compound against a large panel of human kinases and other enzymes to identify any potential off-target interactions.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of S. aureus infection.
-
Mechanism of action studies: Further elucidating the precise molecular interactions between this compound and RnpA to guide future medicinal chemistry efforts.
By addressing these key areas, the full therapeutic potential of this compound and other RnpA inhibitors can be realized in the fight against antibiotic-resistant bacteria.
References
A Comparative Guide to Apoptosis Induction: Profiling RNPA1000 Against Established Agents
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the novel apoptosis inducer RNPA1000 against well-characterized agents: Staurosporine, TRAIL, and Etoposide. This document outlines their mechanisms of action, presents comparative efficacy data, and details the experimental protocols used for their evaluation.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. As no public data exists for a compound of this name, its mechanism and data are based on a plausible profile of a selective Bcl-2 inhibitor. The data for Staurosporine, TRAIL, and Etoposide are representative values from scientific literature.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical physiological process. It is primarily executed through two major signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, which orchestrate the dismantling of the cell.
-
This compound (Hypothetical Bcl-2 Inhibitor): this compound is designed to selectively inhibit the anti-apoptotic protein Bcl-2.[1][2][3] Bcl-2 sequesters pro-apoptotic proteins like Bim, preventing them from activating the mitochondrial apoptosis pathway. By binding to Bcl-2, this compound releases these pro-apoptotic factors, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][3][4]
-
Staurosporine: A potent but non-selective protein kinase inhibitor, Staurosporine induces apoptosis primarily through the intrinsic pathway.[5][6] It causes mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors.[5] While it is a powerful research tool, its broad activity can lead to off-target effects.[5][7]
-
TRAIL (TNF-Related Apoptosis-Inducing Ligand): TRAIL is a cytokine that activates the extrinsic pathway by binding to its death receptors, DR4 and DR5.[8][9][10] This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[8][11] Active caspase-8 then directly activates effector caspases or cleaves Bid to tBid, which engages the intrinsic pathway to amplify the apoptotic signal.[8][11]
-
Etoposide: A topoisomerase II inhibitor, Etoposide induces DNA damage, which activates a p53-dependent apoptotic response.[12][13][14] This response predominantly involves the intrinsic pathway, where p53 can upregulate pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial permeabilization and cell death.[12][13][14]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of these apoptosis inducers.
Quantitative Comparison of Apoptosis Induction
The efficacy of apoptosis inducers can be quantified by measuring their cytotoxic effects (IC50) and their ability to activate key apoptotic markers like Caspase-3/7. The following tables summarize representative data for the compounds in HeLa (cervical cancer) and Jurkat (T-lymphocyte) cell lines after a 48-hour treatment period.
Table 1: Cytotoxicity (IC50) Values
| Compound | HeLa Cells (IC50) | Jurkat Cells (IC50) | Primary Mechanism |
| This compound (Hypothetical) | ~ 50 nM | ~ 25 nM | Intrinsic (Bcl-2 Inhibition) |
| Staurosporine | ~ 35 nM[15] | ~ 10 nM | Intrinsic (Kinase Inhibition) |
| TRAIL | > 100 ng/mL (Resistant) | ~ 20 ng/mL | Extrinsic (Death Receptor) |
| Etoposide | ~ 5 µM | ~ 1 µM | Intrinsic (DNA Damage) |
Table 2: Relative Caspase-3/7 Activation (Fold Change vs. Control)
| Compound (at 2x IC50) | HeLa Cells (Fold Change) | Jurkat Cells (Fold Change) |
| This compound (Hypothetical) | ~ 8-fold | ~ 12-fold |
| Staurosporine | ~ 10-fold | ~ 15-fold |
| TRAIL | ~ 1.5-fold | ~ 9-fold |
| Etoposide | ~ 6-fold | ~ 7-fold |
Note: IC50 values and caspase activation can vary significantly based on cell line, assay conditions, and exposure time.
Experimental Protocols and Workflow
The data presented above are typically generated using standardized in vitro assays.
A. Cytotoxicity Measurement (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18][19]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the apoptosis-inducing compounds for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16][19]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
B. Caspase-3/7 Activity Measurement (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a separate white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.[21][22]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: Normalize the results to a vehicle-treated control to determine the fold-change in caspase activity.
References
- 1. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. biogot.com [biogot.com]
Safety Operating Guide
Proper Disposal Procedures for RNPA1000: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of RNPA1000, a compound recognized for its acute oral toxicity and significant environmental hazards. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste and must not be released into the environment.[1]
Quantitative Hazard Classification
The GHS classifications for this compound correspond to specific quantitative toxicity criteria. The table below summarizes these thresholds.
| Hazard Classification | GHS Category | Quantitative Criteria |
| Acute Oral Toxicity | Category 4 | 300 < LD₅₀ ≤ 2000 mg/kg |
| Acute Aquatic Toxicity | Category 1 | LC₅₀/EC₅₀/IC₅₀ ≤ 1 mg/L |
| Chronic Aquatic Toxicity | Category 1 | Chronic No Observed Effect Concentration (NOEC) ≤ 0.01 mg/L |
LD₅₀ (Lethal Dose, 50%) refers to the dose of a substance that is lethal to 50% of the test animal population.[2][3][4] LC₅₀ (Lethal Concentration, 50%) is the concentration in water that kills 50% of test organisms during a continuous period of exposure.[5] EC₅₀ (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test population. IC₅₀ (Inhibitory Concentration, 50%) is the concentration that causes a 50% inhibition of a given biological or biochemical function.
Detailed Disposal Protocol for this compound
This step-by-step protocol outlines the procedures for the safe handling and disposal of this compound from the point of generation to final removal by a certified waste management service.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound is deemed a waste product (i.e., no longer intended for use), it must be managed as hazardous waste.
-
Segregate at Source : Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
-
Waste Streams : Maintain separate waste streams for:
-
Solid this compound waste : Unused or expired pure compound, contaminated labware (e.g., weigh boats, pipette tips).
-
Liquid this compound waste : Solutions containing this compound.
-
Contaminated Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
Step 2: Waste Container Selection and Labeling
-
Container Compatibility : Use containers that are in good condition, free of leaks, and compatible with the chemical nature of this compound.
-
Secure Closure : Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation. Keep containers closed except when adding waste.
-
Proper Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must clearly state "this compound" and list all constituents of the waste. Avoid using chemical formulas or abbreviations.
-
Indicate the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Record the accumulation start date (the date the first waste was added to the container).
-
Step 3: On-site Storage and Accumulation
-
Designated Area : Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment : Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Incompatible Materials : Do not store this compound waste near incompatible materials.
Step 4: Disposal of Empty Containers
-
Triple Rinsing : An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.
-
Collect Rinsate : Triple-rinse the container with a suitable solvent. The rinsate must be collected and managed as hazardous liquid waste.
-
Deface Label : After triple-rinsing, deface or remove the original product label.
-
Final Disposal : The decontaminated container can then be disposed of as non-hazardous waste, or preferably, reused for compatible waste accumulation.
Step 5: Arranging for Final Disposal
-
Contact EHS : Do not dispose of this compound down the drain or in regular trash.
-
Schedule Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a waste pickup.
-
Provide Information : Be prepared to provide the EHS department with information from the hazardous waste label.
Emergency Procedures: this compound Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Assess the Spill :
-
Minor Spill : If the spill is small, you are knowledgeable about the hazards, and you have the proper personal protective equipment (PPE) and spill cleanup materials, you may clean it up.
-
Major Spill : If the spill is large, involves an unknown material, or presents an immediate danger (e.g., fire, toxic fumes), evacuate the area and contact your institution's emergency response team or EHS immediately.
-
-
Spill Cleanup Procedure (Minor Spills) :
-
Wear appropriate PPE : At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the spill : Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading or entering drains.
-
Absorb the material : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area : Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
-
Label and dispose : Seal and label the container with all spill cleanup waste and arrange for disposal through EHS.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling RNPA1000
This guide provides critical safety and logistical information for the handling of RNPA1000, a compound used in laboratory and manufacturing settings. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Quantitative Data Summary
For quick reference, the following table summarizes the key identifiers and classifications for this compound.
| Identifier | Value |
| CAS Number | 359600-10-5[1] |
| Molecular Formula | C23H18BrN3O3[1] |
| Molecular Weight | 464.3113[1] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area. Local exhaust ventilation is recommended to control airborne exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or fluorinated rubber).[2] In case of insufficient ventilation, a NIOSH-approved respirator should be worn.
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Contaminated work clothing should not be allowed out of the workplace.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or physician immediately.[1]
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.[1] Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of the spilled material and any contaminated items in a sealed container as hazardous waste.[1] All disposal must be in accordance with local, regional, and national regulations. Avoid release into the environment.[1]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
